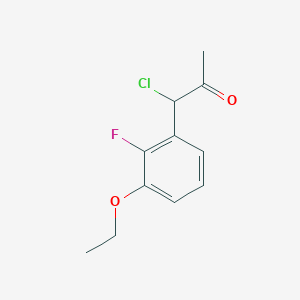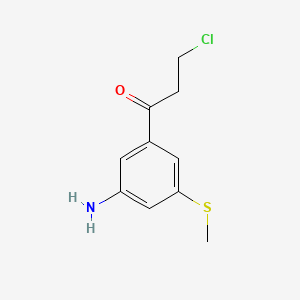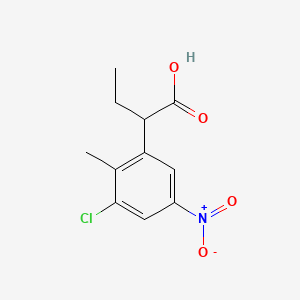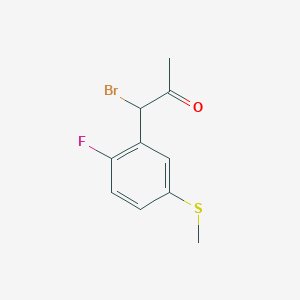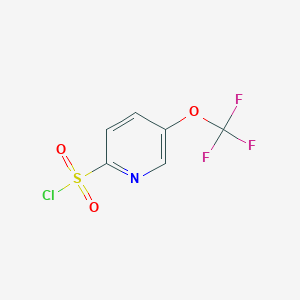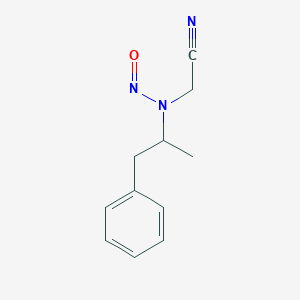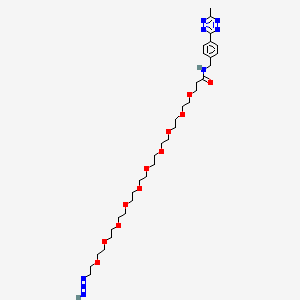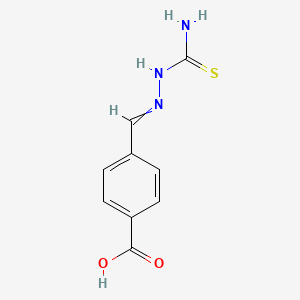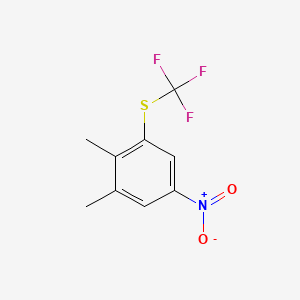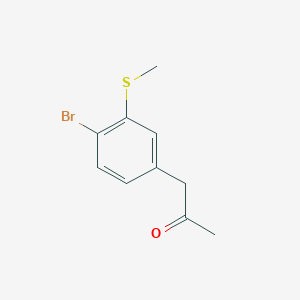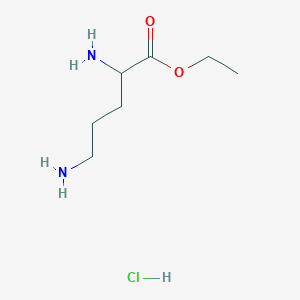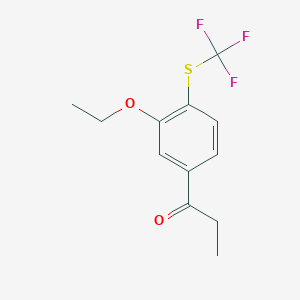
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Méthodes De Préparation
Common synthetic routes may involve radical trifluoromethylation and bromination reactions under controlled conditions . Industrial production methods would likely optimize these reactions for higher yields and purity, utilizing advanced catalytic systems and reaction optimization techniques.
Analyse Des Réactions Chimiques
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form thioethers.
Radical Reactions: The trifluoromethylthio group can participate in radical reactions, leading to the formation of various trifluoromethylated products.
Common reagents and conditions used in these reactions include radical initiators, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Biology: The compound’s unique functional groups make it a useful probe in studying biochemical pathways and interactions.
Mécanisme D'action
The mechanism by which 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethylthio group can participate in radical reactions, influencing the compound’s reactivity and stability. The chloropropanone moiety can interact with various enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one include:
1-Bromo-3,5-bis(trifluoromethyl)benzene: Used in the preparation of stabilizing counterions for electrophilic organic and organometallic cations.
Trifluoromethyl phenyl sulfone: A nucleophilic trifluoromethylating agent used in radical reactions.
Propriétés
Formule moléculaire |
C11H9BrClF3OS |
|---|---|
Poids moléculaire |
361.61 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)7-2-3-9(8(4-7)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3 |
Clé InChI |
VKMDRRNKPJOPNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)SC(F)(F)F)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


